Azane;hydrate

Description

Ammonium hydroxide is a solution of ammonia in water. It has a role as a food acidity regulator.

The hydroxy salt of ammonium ion. It is formed when AMMONIA reacts with water molecules in solution.

Properties

CAS No. |

16393-49-0 |

|---|---|

Molecular Formula |

NH4OH H5NO |

Molecular Weight |

35.046 g/mol |

IUPAC Name |

azane;hydrate |

InChI |

InChI=1S/H3N.H2O/h1H3;1H2 |

InChI Key |

VHUUQVKOLVNVRT-UHFFFAOYSA-N |

SMILES |

N.O |

Canonical SMILES |

[NH4+].[OH-] |

boiling_point |

38 °C (25%) |

Color/Form |

Colorless liquid |

density |

About 0.90 @ 25 °C/25 °C Relative density (water = 1): 0.9 (25%) |

melting_point |

-58 °C (25%) |

Other CAS No. |

1336-21-6 |

physical_description |

Ammonium hydroxide appears as a colorless aqueous solution. Concentration of ammonia ranges up to approximately 30%. Ammonia vapors (which arise from the solution) irritate the eyes. DryPowder; Liquid; WetSolid Clear, colourless solution, having an exceedingly pungent, characteristic odour VERY VOLATILE COLOURLESS AMMONIA SOLUTION IN WATER WITH PUNGENT ODOUR. |

Pictograms |

Corrosive; Environmental Hazard |

solubility |

Exists only in solution Solubility in water: miscible |

Synonyms |

ammonium hydroxide Hydroxide, Ammonium |

vapor_density |

Relative vapor density (air = 1): 0.6 |

vapor_pressure |

2160 mm Hg @ 25 °C Vapor pressure, kPa at 20 °C: 48 (25%) |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Azane;hydrate in aqueous solution?

An In-depth Examination of the Structure and Equilibria of Azane;hydrate in Solution for Researchers, Scientists, and Drug Development Professionals.

Introduction: Defining "this compound"

The term "this compound" is a systematic, though less common, name for an aqueous solution of ammonia. The IUPAC name for ammonia (NH₃) is azane.[1] Therefore, "this compound" refers to a solution of ammonia in water. It is crucial to understand that while often represented by the formula NH₄OH (ammonium hydroxide), discrete ammonium hydroxide molecules are not a significant species in the solution.[2] Instead, a dynamic chemical equilibrium exists between ammonia, water, ammonium ions, and hydroxide ions.[3] This guide will delve into the chemical structure, the governing equilibria, and the experimental methodologies used to characterize this important chemical system.

Chemical Structure and Equilibria in Aqueous Solution

When ammonia gas dissolves in water, it participates in a reversible acid-base reaction with water, establishing an equilibrium.[3] The dissolved ammonia molecule exists in a hydrated form, hydrogen-bonded to water molecules.[4] The primary equilibrium in solution is:

NH₃ (aq) + H₂O (l) ⇌ NH₄⁺ (aq) + OH⁻ (aq)

This equilibrium signifies that an aqueous solution of ammonia is a weak base. The majority of the dissolved ammonia remains as solvated NH₃ molecules, with a smaller fraction reacting to form ammonium (NH₄⁺) and hydroxide (OH⁻) ions.[3]

Quantitative Analysis of the Ammonia-Water Equilibrium

The position of this equilibrium is described by the base dissociation constant (Kb), which is dependent on temperature.[5]

Table 1: Equilibrium Constant (Kb) for Aqueous Ammonia at Various Temperatures

| Temperature (°C) | Temperature (K) | pKb | Kb (mol/L) |

| 0 | 273.15 | 4.86 | 1.38 x 10⁻⁵ |

| 5 | 278.15 | 4.82 | 1.51 x 10⁻⁵ |

| 10 | 283.15 | 4.79 | 1.62 x 10⁻⁵ |

| 15 | 288.15 | 4.77 | 1.70 x 10⁻⁵ |

| 20 | 293.15 | 4.75 | 1.78 x 10⁻⁵ |

| 25 | 298.15 | 4.74 | 1.82 x 10⁻⁵ |

| 30 | 303.15 | 4.73 | 1.86 x 10⁻⁵ |

Data compiled from various sources and represents typical values.

The fraction of each species at equilibrium is also highly dependent on the pH of the solution. The Henderson-Hasselbalch equation can be adapted to illustrate this relationship.

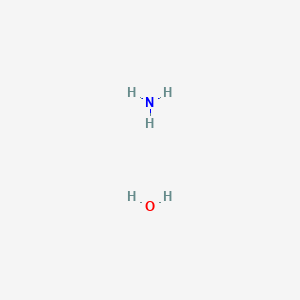

The following diagram illustrates the chemical equilibrium of ammonia in an aqueous solution.

References

A Comprehensive Technical Guide to Concentrated Ammonium Hydroxide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the properties, safe handling, and common laboratory applications of concentrated ammonium hydroxide. The information is intended for use by trained professionals in research and development environments.

Core Properties of Concentrated Ammonium Hydroxide

Concentrated ammonium hydroxide is a saturated aqueous solution of ammonia (NH₃).[1][2] While the formula is often written as NH₄OH, it is important to note that in solution, it primarily exists as solvated NH₃ molecules in equilibrium with a small fraction of ammonium (NH₄⁺) and hydroxide (OH⁻) ions.[1][2][3] It is a colorless liquid with a strong, pungent odor.[4][5]

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of concentrated ammonium hydroxide solutions commonly used in laboratory settings.

Table 1: General Physical and Chemical Properties

| Property | Value | References |

| Chemical Formula | NH₄OH (in aqueous solution) | [4][5] |

| Molar Mass | 35.05 g/mol | [2][5][6] |

| Appearance | Colorless liquid | [4][5] |

| Odor | Strong, pungent ammonia odor | [4][5][7] |

| CAS Number | 1336-21-6 | [5][8] |

| Solubility | Fully miscible in water | [4][5] |

Table 2: Concentration-Dependent Properties

| Property | 25% w/w Solution | 28-30% w/w Solution | Saturated Solution (~35% w/w) | References |

| Density | ~0.91 g/cm³ | ~0.90 g/cm³ at 20°C | ~0.88 g/cm³ | [4][5][6][9] |

| Molarity | ~13.3 M | ~14.8 M | ~18.1 M | [8][9][10] |

| Boiling Point | ~38°C (decomposes) | ~36°C (decomposes) | Unstable, readily evolves NH₃ gas | [2][4][5] |

| Freezing Point | -57.5°C | -72°C | - | [2][5] |

| Vapor Pressure | - | 115 mmHg at 20°C for 29% solution | High | [7][11] |

| pH (1M solution) | ~11.6 | ~11.6 | Highly alkaline | [2][5][8] |

Laboratory Applications and Chemical Reactivity

Concentrated ammonium hydroxide is a versatile reagent in the laboratory. Its basicity and the complexing ability of ammonia make it useful in a variety of applications.

-

pH Adjustment : It is frequently used to increase the pH of solutions and as a buffering agent.[1][12]

-

Chemical Synthesis : Ammonium hydroxide serves as a source of ammonia, a nucleophile, in organic synthesis, such as in the formation of amides and amines.[8][13] In pharmaceutical development, it is used in the synthesis of active pharmaceutical ingredients (APIs).[12]

-

Drug Formulation : It acts as a pH modifier, solubilizing agent, and neutralizing agent in pharmaceutical formulations to enhance the stability, solubility, and bioavailability of APIs.[12][14]

-

Analytical Chemistry : It is used in qualitative analysis for the precipitation of metal hydroxides and in complexometric titrations.[1]

-

Cleaning : Due to its ability to dissolve grease and grime, it is a component of many laboratory cleaning solutions.[1][4]

Ammonium hydroxide is a weak base that reacts exothermically with strong acids in neutralization reactions to form ammonium salts.[4][5][7] It can also react with certain metal ions to form complex amines.[4] Caution should be exercised as it can corrode metals such as copper, zinc, and aluminum.[5] Mixing with halogens or bleach can produce toxic gases.[2][7]

Experimental Protocols

Determination of Concentration by Titration

The concentration of an ammonium hydroxide solution can be accurately determined by titration with a standardized strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Methodology:

-

Preparation of Diluted Sample : Due to the high concentration and volatility of concentrated ammonium hydroxide, it is necessary to prepare a diluted solution for titration. A 1:100 dilution is often appropriate.[15] Accurately pipette a known volume of the concentrated ammonium hydroxide into a volumetric flask and dilute with deionized water to the mark.

-

Standardization of Acid : If the concentration of the strong acid is not precisely known, it must be standardized against a primary standard like anhydrous sodium carbonate.

-

Titration Setup : Rinse a burette with the standardized strong acid solution and fill it, recording the initial volume. Pipette a known volume (e.g., 25.00 mL) of the diluted ammonium hydroxide solution into an Erlenmeyer flask.

-

Indicator : Add a few drops of a suitable indicator to the Erlenmeyer flask. Methyl orange is a common choice for the titration of a weak base with a strong acid, as its endpoint is in the acidic pH range.[15]

-

Titration : Slowly add the strong acid from the burette to the ammonium hydroxide solution while constantly swirling the flask. As the endpoint is approached, the indicator will begin to change color. Add the acid dropwise until a permanent color change is observed.

-

Endpoint Determination : The endpoint is reached when the indicator changes color permanently (e.g., from yellow to orange for methyl orange).[15] Record the final volume of the acid used.

-

Calculation : The concentration of the diluted ammonium hydroxide can be calculated using the formula: M_base × V_base = M_acid × V_acid (taking into account the stoichiometry of the reaction, which is 1:1 for HCl and 2:1 for H₂SO₄ with NH₄OH). The concentration of the original concentrated solution is then determined by multiplying by the dilution factor.

Caption: Workflow for determining ammonium hydroxide concentration by titration.

Analysis of Metallic Impurities by ICP-MS

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a sensitive technique for determining trace metallic impurities in high-purity ammonium hydroxide, which is crucial for applications in the semiconductor and pharmaceutical industries.

Methodology:

-

Sample Handling : Due to the high vapor pressure of concentrated ammonium hydroxide, which can cause plasma instability, direct analysis is challenging.[4][6] However, modern ICP-MS instruments with high-speed frequency-matching RF generators can analyze undiluted or minimally diluted samples.[4][6] Sample preparation should be minimized to reduce the risk of contamination.

-

Instrumentation : An ICP-MS equipped with an inert sample introduction system (e.g., PFA nebulizer and spray chamber) is recommended to handle the corrosive nature of ammonium hydroxide.[4]

-

Interference Removal : Collision/reaction cell technology (e.g., using helium or hydrogen) is employed to remove spectral interferences that can affect the accuracy of the measurements for certain elements.[4]

-

Calibration : The method of standard additions (MSA) is often used for calibration to compensate for matrix effects.[4] This involves spiking the sample with known concentrations of the elements of interest. Care must be taken to avoid precipitation of metal hydroxides at higher spike concentrations in the alkaline matrix.[4]

-

Analysis : The prepared sample is introduced into the plasma, where it is atomized and ionized. The ions are then separated by their mass-to-charge ratio in the mass spectrometer and detected.

-

Data Processing : The instrument software calculates the concentration of each metallic impurity based on the calibration data. Detection limits in the parts-per-trillion (ppt) range can be achieved.[6]

Caption: Workflow for metallic impurity analysis by ICP-MS.

Role in Biological Systems and Signaling

Ammonia is a key molecule in cellular metabolism and signaling.[16] It is essential for the biosynthesis of amino acids and nucleic acids.[16] However, elevated levels of ammonia are toxic, particularly to the central nervous system. The glutamate-glutamine cycle is a critical pathway for ammonia detoxification in the brain and for regulating neurotransmitter levels.

In this cycle, glutamate released from neurons is taken up by astrocytes. Astrocytes use the enzyme glutamine synthetase to combine glutamate with ammonia, forming glutamine. This process detoxifies ammonia and replenishes the neurotransmitter pool. Glutamine is then transported back to neurons, where it is converted back to glutamate by glutaminase. Dysregulation of this cycle due to high ammonia levels can impair neurotransmission and lead to neurological disorders.[16]

Caption: The Glutamate-Glutamine cycle and ammonia detoxification.

Safe Handling and Storage

Concentrated ammonium hydroxide is corrosive and can cause severe skin burns and eye damage.[7][17] Its vapors can cause respiratory irritation.[7][17] Therefore, strict safety protocols must be followed.

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[1][17]

-

Ventilation : All work with concentrated ammonium hydroxide must be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.[1][7][17]

-

Storage : Store in tightly sealed, corrosion-resistant containers in a cool, dry, well-ventilated area away from heat, direct sunlight, and incompatible substances like strong acids, halogens, and oxidizers.[1][5][7] Containers may build up pressure if stored in warm locations.[7]

-

Spill Response : In case of a spill, absorb the liquid with a spill pillow or non-combustible absorbent material.[7] For large spills, dilution with water may be appropriate before cleanup.[7] Neutralizing agents like boric or citric acid can also be used.[7]

-

Disposal : Dispose of waste in accordance with institutional and local regulations. Neutralization with a non-oxidizing acid like HCl, followed by dilution, is a common procedure before drain disposal where permitted.[7]

Caption: Key safety protocols for concentrated ammonium hydroxide.

References

- 1. scribd.com [scribd.com]

- 2. m.youtube.com [m.youtube.com]

- 3. s27415.pcdn.co [s27415.pcdn.co]

- 4. agilent.com [agilent.com]

- 5. KR20170092752A - Detecting methods for impurities in Ammonium Hydroxide - Google Patents [patents.google.com]

- 6. [PDF] Direct measurement of metallic impurities in 20 % ammonium hydroxide by Agilent 7700 s ICP-MS Application Note Semiconductor | Semantic Scholar [semanticscholar.org]

- 7. The Impact of Ammonium Hydroxide on Cellular Metabolism in Bioreactors [eureka.patsnap.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Aqueous Ammonia Purity Testing Method | Ammonium Hydroxide Molar Mass [chemicalslearning.com]

- 11. Ammonium Hydroxide | NH4OH | CID 14923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ammonium hydroxide treatment of Aβ produces an aggregate free solution suitable for biophysical and cell culture characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ammonia Concentration | UK Science Technician Community [community.preproom.org]

- 14. books.rsc.org [books.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Ammonium hydroxide (Determination of ammonia expressed as ammonium hydroxide) - AIR analysis - Analytice [analytice.com]

- 17. fao.org [fao.org]

A Comprehensive Technical Guide to the Synthesis and Preparation of Ammonia Solution from Ammonia Gas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the principles and practices involved in the preparation of aqueous ammonia solutions from anhydrous ammonia gas. The content herein is curated for professionals in research, scientific, and pharmaceutical development fields, emphasizing safety, precision, and reproducibility. This document outlines the fundamental thermodynamics, experimental procedures for both generation of ammonia gas and its subsequent dissolution, methods for concentration determination, and critical safety protocols.

Introduction

Ammonia (NH₃) is a cornerstone of the chemical industry, with wide-ranging applications from the synthesis of fertilizers to its use as a reagent and pH modifier in pharmaceutical manufacturing.[1][2] The preparation of aqueous ammonia solutions of specific concentrations is a frequent necessity in laboratory and industrial settings. This process, while conceptually straightforward, requires a thorough understanding of the underlying chemical and physical principles to ensure accuracy, safety, and efficacy.

The dissolution of ammonia gas in water is a highly exothermic process, governed by Henry's Law at low concentrations, and results in a complex equilibrium involving ammonia, water, and their ionic products, ammonium (NH₄⁺) and hydroxide (OH⁻) ions.[3][4]

NH₃(g) + H₂O(l) ⇌ NH₃(aq) NH₃(aq) + H₂O(l) ⇌ NH₄⁺(aq) + OH⁻(aq)

The resulting solution, commonly referred to as ammonium hydroxide, is basic due to the production of hydroxide ions.[3][4] Precise control over temperature and pressure is crucial for achieving the desired concentration.

Safety Precautions for Handling Ammonia

Ammonia is a colorless, corrosive gas with a pungent odor that poses significant health risks if not handled properly.[5][6][7] Adherence to strict safety protocols is mandatory.

Key Safety Measures:

-

Ventilation: All work with ammonia gas and concentrated solutions must be conducted in a well-ventilated area, preferably within a fume hood.[5][6]

-

Personal Protective Equipment (PPE): Appropriate PPE is essential and includes:

-

Material Compatibility: Avoid using materials such as copper, brass, or galvanized steel, as ammonia reacts with them. Stainless steel and certain polymers are preferred for storage and handling.[3][6]

-

Storage: Ammonia cylinders should be stored in a cool, dry, well-ventilated area away from heat sources and incompatible materials like acids and oxidizing agents.[5][6]

-

Emergency Procedures: Ensure easy access to emergency eyewash stations and safety showers.[5] In case of exposure, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[3][5]

Quantitative Data

The physical properties of ammonia and its aqueous solutions are critical for accurate preparation and application.

Table 1: Solubility of Ammonia Gas in Water at 1 atm

| Temperature (°C) | Solubility (g NH₃ / 100 mL H₂O) |

| 0 | ~90[9] |

| 25 | ~32[9][10] |

Note: The solubility of ammonia gas in water decreases as the temperature increases.[10]

Table 2: Vapor Pressure of Anhydrous Ammonia

| Temperature (°C) | Vapor Pressure (kPa) |

| -33.34 (Boiling Point) | 101.325 |

| 0 | 429.6 |

| 20 | 857.3 |

| 40 | 1554.9 |

Data extrapolated from various sources.[11]

Table 3: Density of Aqueous Ammonia Solutions at 20°C

| Concentration (% w/w) | Density (g/mL) |

| 5 | 0.979 |

| 10 | 0.957 |

| 20 | 0.925 |

| 25 | 0.910 |

| 30 | 0.892 |

Data compiled from publicly available chemical data sources.

Experimental Protocols

The preparation of an ammonia solution involves two primary stages: the generation of ammonia gas (if not using a cylinder of anhydrous ammonia) and the subsequent absorption of the gas into the water.

Generation of Ammonia Gas (Laboratory Scale)

A common laboratory method for producing ammonia gas is by heating an ammonium salt with a strong base.[12]

Reaction: 2 NH₄Cl(s) + Ca(OH)₂(s) → CaCl₂(s) + 2 H₂O(g) + 2 NH₃(g)[12]

Materials and Equipment:

-

Ammonium chloride (NH₄Cl)

-

Calcium hydroxide (Ca(OH)₂)

-

Round-bottom flask or reaction flask

-

Heating mantle or Bunsen burner

-

Gas delivery tube

-

Drying tube packed with a suitable drying agent (e.g., calcium oxide)[13][14]

-

Gas collection apparatus (if not directly bubbling into water)

Procedure:

-

Mix equal amounts of powdered ammonium chloride and calcium hydroxide in the reaction flask.[13][14]

-

Set up the apparatus as shown in the workflow diagram below, ensuring all connections are secure.

-

Gently heat the mixture in the reaction flask. Ammonia gas will be evolved.[13]

-

Pass the generated gas through a drying tube containing calcium oxide to remove any water vapor.[13][14] Note: Calcium chloride cannot be used as it forms a complex with ammonia.[13]

-

The dry ammonia gas is now ready for dissolution.

Preparation of Aqueous Ammonia Solution

Materials and Equipment:

-

Source of ammonia gas (from generation apparatus or a cylinder of anhydrous ammonia)

-

Distilled or deionized water

-

Gas washing bottle or a flask with a delivery tube and an inverted funnel

-

Ice bath

-

Graduated cylinder or volumetric flask

-

Analytical balance

Procedure:

-

Accurately measure the desired volume of distilled or deionized water and place it in the absorption flask.

-

Place the absorption flask in an ice bath to cool the water. This increases the solubility of ammonia and helps to dissipate the heat of dissolution.[15]

-

Bubble the ammonia gas through the water using a gas delivery tube. To prevent "suck-back" due to the high solubility of ammonia, an inverted funnel placed just above the surface of the water is recommended.[16]

-

Monitor the mass of the solution periodically to determine the amount of ammonia absorbed.

-

Once the desired concentration is approached, stop the flow of ammonia gas.

-

Allow the solution to come to room temperature and then adjust the final volume or mass if necessary.

Determination of Ammonia Concentration

The concentration of the prepared ammonia solution must be verified. Several analytical methods are available.[17]

Titration

This is a common and reliable method for determining the concentration of ammonia solutions.[18]

Procedure:

-

Pipette a known volume of the prepared ammonia solution into an Erlenmeyer flask.

-

Dilute with distilled water.

-

Add a few drops of a suitable indicator (e.g., methyl red or a mixed indicator of methyl red and methylene blue).[18]

-

Titrate with a standardized solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) until the endpoint is reached (indicated by a color change).

-

Calculate the molarity of the ammonia solution using the formula: M₁V₁ = M₂V₂.

Other Analytical Methods

-

Ion-Selective Electrode (ISE): An ammonia-selective electrode can be used to directly measure the ammonia concentration in the solution.[17]

-

Colorimetric Methods:

-

Phenate Method: In this method, alkaline phenol and hypochlorite react with ammonia to form indophenol blue, the intensity of which is proportional to the ammonia concentration and can be measured spectrophotometrically.[17][19]

-

Nesslerization: This method involves the reaction of ammonia with Nessler's reagent to produce a yellow-to-brown colloid, with the color intensity being proportional to the ammonia concentration.[17] However, this method is losing favor due to the use of mercury.[17]

-

Mandatory Visualizations

Diagram 1: Experimental Workflow for Ammonia Solution Preparation

Caption: Workflow for laboratory preparation of aqueous ammonia.

Diagram 2: Logical Relationships in Ammonia Dissolution

Caption: Key parameter relationships in ammonia dissolution.

Conclusion

The synthesis of aqueous ammonia solutions from ammonia gas is a fundamental laboratory and industrial process. A comprehensive understanding of the solubility characteristics of ammonia, coupled with strict adherence to safety protocols, is paramount for the successful and safe preparation of solutions with precise concentrations. The methodologies for gas generation, dissolution, and concentration analysis outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals.

References

- 1. mysoreammonia.com [mysoreammonia.com]

- 2. Ammonia - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. What Safety Precautions Should Be Taken When Handling Ammonia Gas? [steelmangas.com]

- 6. How to Safely Handle, Store, and Use Ammonia in the Workplace [globalhazmat.com]

- 7. CCOHS: Ammonia [ccohs.ca]

- 8. ammoniagas.com [ammoniagas.com]

- 9. youtube.com [youtube.com]

- 10. flinnsci.com [flinnsci.com]

- 11. Ammonia (data page) - Wikipedia [en.wikipedia.org]

- 12. scienceinfo.com [scienceinfo.com]

- 13. prepchem.com [prepchem.com]

- 14. Making and testing ammonia | Class experiment | RSC Education [edu.rsc.org]

- 15. Sciencemadness Discussion Board - Production of Ammonia (Solution) - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. youtube.com [youtube.com]

- 17. coleparmer.com [coleparmer.com]

- 18. nemi.gov [nemi.gov]

- 19. epa.gov [epa.gov]

An In-depth Technical Guide to Azane Hydrate (Ammonium Hydroxide) in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, safety precautions, and laboratory applications of azane hydrate, commonly known as ammonium hydroxide or ammonia solution. The information herein is intended to support best practices in research and development environments.

Chemical and Physical Properties

Ammonium hydroxide is a solution of ammonia (NH₃) in water. It is a colorless liquid with a strong, pungent odor. While the chemical formula is often written as NH₄OH, in solution, it primarily exists as solvated NH₃ molecules in equilibrium with small amounts of ammonium (NH₄⁺) and hydroxide (OH⁻) ions.

Physical Properties

The physical properties of ammonium hydroxide solutions are concentration-dependent. Commercially available concentrated solutions are typically 28-30% ammonia by weight.

| Property | Value | Concentration (% NH₃ by wt) |

| Molecular Formula | NH₃ (aq) or NH₄OH | - |

| Molar Mass | 35.05 g/mol | - |

| Appearance | Colorless liquid | All concentrations |

| Odor | Pungent, suffocating | All concentrations |

| Boiling Point | ~36 °C (97 °F) | 28%[1] |

| 38 °C (100.4 °F) | 25%[2] | |

| 81°F (27.2 °C) | 30%[3] | |

| Melting Point | ~-77 °C (-107 °F) | 28% |

| -58 °C (-72.4 °F) | 25%[2] | |

| -98.3°F (-72.4 °C) | 30%[3] | |

| Density | ~0.90 g/mL at 25 °C | 28-30% |

| 0.91 g/cm³ | 25%[4] | |

| 0.88 g/mL at 15.6 °C | Saturated (~35%)[5] | |

| Vapor Pressure | 48 kPa (360 mmHg) at 20 °C | 25%[2] |

| 115 mmHg at 20 °C | 29%[3] | |

| ~100 mmHg at 25 °C | 28-30% | |

| pH | ~11.6 (1 M solution) | ~1.7% |

| 13+ | 10-30%[6] |

Chemical Properties

-

Basicity: Ammonium hydroxide is a weak base. The equilibrium for its dissociation in water is: NH₃ + H₂O ⇌ NH₄⁺ + OH⁻.

-

Reactivity: It reacts exothermically with strong acids.[1][6] It can also react with halogens, heavy metals (such as silver, mercury, and zinc), and their salts to form explosive compounds.[6] It is corrosive to copper, aluminum, zinc, and their alloys.[6]

-

Thermal Decomposition: When heated, ammonium hydroxide solutions release ammonia gas.[7]

Safety Precautions and Handling

Due to its corrosive and volatile nature, strict safety protocols must be followed when handling ammonium hydroxide in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before working with ammonium hydroxide to determine the appropriate level of PPE.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield.[8][9] | Protects against splashes and irritating vapors. |

| Hand Protection | Chemical-resistant gloves (e.g., butyl, neoprene, nitrile, or Viton).[8][10] | Prevents skin contact and chemical burns. |

| Body Protection | Fully buttoned lab coat, long pants, and closed-toe shoes.[9][10] For larger quantities or splash potential, a chemical-resistant apron or suit is recommended. | Protects skin from accidental contact. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[8][9] If exposure limits are likely to be exceeded, a NIOSH-approved respirator with cartridges for ammonia must be used.[6][9] A self-contained breathing apparatus (SCBA) is required for entry into atmospheres with 300 ppm or more of ammonia.[6] | Prevents inhalation of corrosive and toxic ammonia vapors. |

Exposure Limits

The following exposure limits for ammonia vapor should be adhered to in the workplace:

| Regulatory Body | TWA (8-hour) | STEL (15-minute) |

| OSHA (PEL) | 50 ppm | - |

| NIOSH (REL) | 25 ppm | 35 ppm |

| ACGIH (TLV) | 25 ppm | 35 ppm |

Handling and Storage

-

Ventilation: Always handle ammonium hydroxide in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

-

Storage: Store in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6][8][10] Store below eye level and use secondary containment.[10]

-

Incompatible Materials: Store separately from acids, halogens, and strong oxidizing agents.[6][8] Avoid storage in containers made of copper, brass, bronze, aluminum, zinc, or galvanized metals.[6]

-

Pressure Buildup: Containers of concentrated ammonium hydroxide can build up pressure, especially when warmed. Open containers slowly and carefully in a fume hood.

References

- 1. tannerind.com [tannerind.com]

- 2. Ammonium Hydroxide | NH4OH | CID 14923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fireengineering.com [fireengineering.com]

- 4. Ammonium Hydroxide [commonorganicchemistry.com]

- 5. Ammonia solution - Wikipedia [en.wikipedia.org]

- 6. LCSS: AMMONIUM HYDROXIDE [web.stanford.edu]

- 7. nwsci.com [nwsci.com]

- 8. Working with Ammonium Hydroxide (NH₄OH) : A Comprehensive Guide | Lab Manager [labmanager.com]

- 9. research.uga.edu [research.uga.edu]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

The Dichotomy of Ammonia and Ammonium Hydroxide in Chemical Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonia (NH₃), a gaseous molecule, and its aqueous solution, commonly referred to as ammonium hydroxide (NH₄OH), are fundamental reagents in chemical synthesis and analysis. While often used interchangeably in nomenclature, their distinct chemical identities and reactive properties in different environments are critical for reproducible and predictable outcomes in research and development. This technical guide provides an in-depth exploration of the chemical distinctions between ammonia and ammonium hydroxide, their equilibrium in aqueous solutions, and their differential behavior in key chemical reactions, including acid-base, precipitation, and coordination chemistry. Detailed experimental protocols and quantitative data are presented to equip researchers with the foundational knowledge for precise application of these essential chemicals.

Fundamental Chemical Properties and Aqueous Equilibrium

Ammonia is a colorless gas with a pungent odor, composed of one nitrogen atom covalently bonded to three hydrogen atoms, resulting in a trigonal pyramidal structure. The nitrogen atom possesses a lone pair of electrons, rendering the molecule a Lewis base.

When ammonia dissolves in water, it establishes a dynamic equilibrium with ammonium (NH₄⁺) and hydroxide (OH⁻) ions.[1][2] This aqueous solution is what is commonly, though somewhat imprecisely, referred to as ammonium hydroxide. It is crucial to understand that discrete NH₄OH molecules do not exist in any significant quantity in the solution.[3] The reactive species are dissolved ammonia (NH₃(aq)), ammonium ions (NH₄⁺(aq)), and hydroxide ions (OH⁻(aq)).[4]

The equilibrium can be represented as:

NH₃(g) + H₂O(l) ⇌ NH₃(aq) + H₂O(l) ⇌ NH₄⁺(aq) + OH⁻(aq) [1]

The basicity of the solution is due to the generation of hydroxide ions. Ammonia is a weak base, meaning the equilibrium lies significantly to the left, with the majority of the dissolved ammonia remaining as NH₃ molecules.[4]

Quantitative Basicity: pKb and its Temperature Dependence

The strength of ammonia as a base is quantified by its base dissociation constant (Kb), often expressed in its logarithmic form, pKb. The pKb is a critical parameter for predicting reaction outcomes and for buffer preparation. The basicity of aqueous ammonia is temperature-dependent.

| Temperature (°C) | Kb | pKb |

| 20 | 1.710 x 10⁻⁵ | 4.767 |

| 25 | 1.774 x 10⁻⁵ | 4.751 |

| 30 | 1.820 x 10⁻⁵ | 4.740 |

| Data sourced from PubChem CID 222.[5] |

Differential Reactivity in Chemical Reactions

The distinction between using anhydrous ammonia (often in non-aqueous solvents) and aqueous ammonia (ammonium hydroxide) is paramount in chemical synthesis. The presence of water and the equilibrium species in aqueous solutions dictates the reaction pathways.

Acid-Base Reactions

In its gaseous or anhydrous liquid form, ammonia acts as a Lewis base, readily donating its lone pair of electrons. In aqueous solution, the presence of hydroxide ions makes it an Arrhenius and Brønsted-Lowry base.

-

Reaction with Strong Acids: Both gaseous ammonia and aqueous ammonia will react vigorously with strong acids to form ammonium salts.

-

Gaseous Ammonia: NH₃(g) + HCl(g) → NH₄Cl(s)

-

Aqueous Ammonia: NH₃(aq) + H₃O⁺(aq) → NH₄⁺(aq) + H₂O(l)

-

-

Reaction with Weak Acids: The extent of reaction with weak acids in aqueous solution is governed by the relative acid and base strengths (pKa and pKb).

Precipitation Reactions

Aqueous ammonia is widely used as a precipitating agent for metal hydroxides. The hydroxide ions generated in the ammonia-water equilibrium react with metal cations to form insoluble hydroxides. The concentration of hydroxide ions is lower than in solutions of strong bases like sodium hydroxide, which allows for the selective precipitation of metal hydroxides based on their solubility product constants (Ksp).

Mⁿ⁺(aq) + nNH₃(aq) + nH₂O(l) ⇌ M(OH)ₙ(s) + nNH₄⁺(aq)

| Metal Hydroxide | Formula | Ksp (at 25°C) |

| Aluminum Hydroxide | Al(OH)₃ | 3 x 10⁻³⁴ |

| Cadmium Hydroxide | Cd(OH)₂ | 7.2 x 10⁻¹⁵ |

| Calcium Hydroxide | Ca(OH)₂ | 5.02 x 10⁻⁶ |

| Copper(II) Hydroxide | Cu(OH)₂ | 2.2 x 10⁻²⁰ |

| Iron(II) Hydroxide | Fe(OH)₂ | 4.87 x 10⁻¹⁷ |

| Iron(III) Hydroxide | Fe(OH)₃ | 2.79 x 10⁻³⁹ |

| Lead(II) Hydroxide | Pb(OH)₂ | 1.43 x 10⁻²⁰ |

| Magnesium Hydroxide | Mg(OH)₂ | 5.61 x 10⁻¹² |

| Manganese(II) Hydroxide | Mn(OH)₂ | 1.9 x 10⁻¹³ |

| Nickel(II) Hydroxide | Ni(OH)₂ | 5.48 x 10⁻¹⁶ |

| Zinc Hydroxide | Zn(OH)₂ | 3 x 10⁻¹⁷ |

| Data compiled from various sources. |

Some metal hydroxides, such as those of zinc and copper(II), are amphoteric and will redissolve in excess aqueous ammonia due to the formation of soluble ammine complexes.[6][7]

Coordination Chemistry: Ammonia as a Ligand

The lone pair of electrons on the nitrogen atom allows ammonia to act as a neutral ligand in coordination chemistry, forming metal-ammine complexes. These reactions are typically carried out in aqueous solution, where ammonia molecules compete with water molecules to coordinate with the metal ion.

[M(H₂O)ₓ]ⁿ⁺(aq) + yNH₃(aq) ⇌ [M(NH₃)ᵧ(H₂O)ₓ₋ᵧ]ⁿ⁺(aq) + yH₂O(l)

The stability of these complexes is described by their formation constants (Kf).

| Metal-Ammine Complex | Formula | log(Kf) |

| Cadmium(II)-Ammine | [Cd(NH₃)₄]²⁺ | 7.12 |

| Cobalt(II)-Ammine | [Co(NH₃)₆]²⁺ | 5.11 |

| Cobalt(III)-Ammine | [Co(NH₃)₆]³⁺ | 35.2 |

| Copper(II)-Ammine | [Cu(NH₃)₄]²⁺ | 13.1 |

| Nickel(II)-Ammine | [Ni(NH₃)₆]²⁺ | 8.74 |

| Silver(I)-Ammine | [Ag(NH₃)₂]⁺ | 7.23 |

| Zinc(II)-Ammine | [Zn(NH₃)₄]²⁺ | 9.46 |

| Data compiled from various sources. |

Experimental Protocols

Protocol for Potentiometric Titration to Determine the pKa of Ammonium Ion

Objective: To determine the acid dissociation constant (Ka) of the ammonium ion (NH₄⁺) and subsequently calculate the base dissociation constant (Kb) of ammonia (NH₃).

Materials:

-

Ammonium chloride (NH₄Cl), analytical grade

-

Standardized sodium hydroxide (NaOH) solution (~0.1 M)

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Buret, beakers, volumetric flasks

-

Deionized water

Procedure:

-

Accurately weigh approximately 0.1 g of ammonium chloride and dissolve it in 100 mL of deionized water in a beaker.

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

-

Fill a buret with the standardized NaOH solution and record the initial volume.

-

Begin the titration by adding small increments of the NaOH solution (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration, reducing the increment size as the pH begins to change more rapidly, especially near the equivalence point.

-

Continue adding titrant well past the equivalence point until the pH plateaus.

-

Plot a graph of pH versus the volume of NaOH added.

-

Determine the equivalence point from the inflection point of the titration curve. The volume at the half-equivalence point corresponds to the pKa of the ammonium ion.

-

Calculate Kb for ammonia using the relationship: Kw = Ka × Kb, where Kw is the ion-product constant for water (1.0 x 10⁻¹⁴ at 25°C).

Protocol for Selective Precipitation and Qualitative Analysis of Metal Cations

Objective: To demonstrate the differential reactivity of aqueous ammonia in precipitating and complexing various metal cations.

Materials:

-

Solutions (0.1 M) of Cu(NO₃)₂, Zn(NO₃)₂, Fe(NO₃)₃, and Al(NO₃)₃

-

Aqueous ammonia (ammonium hydroxide), 2 M and concentrated

-

Test tubes and rack

-

Droppers

Procedure:

-

Label four test tubes, one for each metal cation solution.

-

Add approximately 2 mL of each metal nitrate solution to its respective test tube.

-

To each test tube, add the 2 M aqueous ammonia solution dropwise, observing the formation of any precipitate. Record the color of the precipitate.

-

Continue adding the 2 M aqueous ammonia solution in excess to each test tube and observe any changes.

-

Copper(II): The pale blue precipitate will dissolve to form a deep blue solution of the tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺.[8]

-

Zinc(II): The white precipitate will dissolve to form a colorless solution of the tetraamminezinc(II) complex, [Zn(NH₃)₄]²⁺.[6]

-

Iron(III): The reddish-brown precipitate will remain insoluble in excess aqueous ammonia.[6]

-

Aluminum(III): The white precipitate will remain insoluble in excess aqueous ammonia.[6]

-

Conclusion

A comprehensive understanding of the chemical behavior of ammonia and its aqueous solutions is indispensable for professionals in chemistry and drug development. The distinction between gaseous or anhydrous ammonia and "ammonium hydroxide" is not merely semantic but has profound implications for reaction pathways and product formation. The equilibrium between dissolved ammonia, ammonium ions, and hydroxide ions in aqueous solutions governs its properties as a weak base, a precipitating agent, and a source of ammonia ligands for coordination complexes. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for the precise and effective application of these vital chemical reagents.

References

- 1. power-eng.com [power-eng.com]

- 2. researchgate.net [researchgate.net]

- 3. www2.whoi.edu [www2.whoi.edu]

- 4. youtube.com [youtube.com]

- 5. Qualitative Analysis | Secondary 3 Chemistry - Genieboook [geniebook.com]

- 6. Noob to Guru: I Can Do Chemistry - Identification of Cations using aqueous Ammonia [icandochemistry.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

Understanding the equilibrium of NH3, H2O, and NH4OH.

An In-depth Technical Guide to the Equilibrium of NH₃, H₂O, and NH₄OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solution of ammonia is fundamental in numerous chemical, biological, and pharmaceutical processes. Commonly referred to as ammonium hydroxide (NH₄OH), its true nature is a dynamic equilibrium between dissolved ammonia (NH₃), water (H₂O), ammonium ions (NH₄⁺), and hydroxide ions (OH⁻). A precise understanding of this equilibrium, including its quantitative parameters and the species present, is critical for applications ranging from pH adjustment in sensitive biochemical reactions to its role in analytical chemistry and as a reagent in drug synthesis. This guide provides a detailed examination of the NH₃-H₂O equilibrium, clarifies the identity of the species in solution, presents key quantitative data, and outlines experimental protocols for its characterization.

The Core Equilibrium: Deconstructing "Ammonium Hydroxide"

When ammonia gas dissolves in water, it acts as a weak Brønsted-Lowry base, accepting a proton from a water molecule. This establishes a reversible reaction, leading to a chemical equilibrium.[1][2] The correct representation of this equilibrium is:

NH₃(aq) + H₂O(l) ⇌ NH₄⁺(aq) + OH⁻(aq)

The term "ammonium hydroxide" and the formula NH₄OH have been used historically to describe these solutions.[3][4] However, modern spectroscopic and theoretical studies have shown that a discrete, isolatable NH₄OH molecule does not exist in any significant quantity in the solution.[5][6][7] The solution predominantly consists of hydrated ammonia molecules (NH₃(aq)).[3][4] Only a small fraction of the dissolved ammonia—approximately 0.42% in a 1M solution—reacts to form ammonium (NH₄⁺) and hydroxide (OH⁻) ions.[8][9] Therefore, it is more accurate to refer to the solution as "aqueous ammonia" or "ammonia solution."[6]

The equilibrium lies far to the left, meaning the concentration of unreacted, dissolved ammonia is much greater than that of the ammonium and hydroxide ions.[4][10] This characteristic defines ammonia as a weak base.

Quantitative Data Presentation

The behavior of the aqueous ammonia system is defined by several key thermodynamic and equilibrium constants. These values are essential for predictive modeling and precise control of experimental conditions.

Table 1: Equilibrium and Dissociation Constants (at 25°C)

| Parameter | Symbol | Value | Reference(s) |

| Base Dissociation Constant | Kb | 1.774 x 10⁻⁵ | [11] |

| pKb | -log(Kb) | 4.75 | [11][12] |

| Acid Dissociation Constant (for NH₄⁺) | Ka | 5.6 x 10⁻¹⁰ | [2] |

| pKa (for NH₄⁺) | -log(Ka) | 9.24 - 9.25 | [10][13] |

Table 2: Thermodynamic and Physical Properties

| Property | Symbol / Formula | Value | Reference(s) |

| Molar Mass (as NH₄OH) | M | 35.04 g/mol | [9] |

| Standard Enthalpy of Formation (as NH₄OH) | ΔHf° | -80 kJ/mol | [9] |

| Density (25% w/w solution) | ρ | 0.91 g/cm³ | [9] |

| Density (Saturated solution, ~35% w/w) | ρ | 0.88 g/cm³ | [9] |

| Degree of Ionization (1M solution) | α | ~0.42% | [8][9] |

Experimental Protocols for Characterization

Characterizing the aqueous ammonia equilibrium primarily involves quantifying the concentration of the ionic species (NH₄⁺ and OH⁻) relative to the dissolved molecular ammonia (NH₃). Conductivity measurements and Raman spectroscopy are two powerful techniques for this purpose.

Protocol: Determination of Equilibrium Constant via Conductivity Measurement

This protocol outlines the determination of the degree of ionization and the equilibrium constant (Kb) by measuring the electrical conductivity of dilute ammonia solutions.

-

Objective: To quantify the concentration of ionic species in an aqueous ammonia solution to calculate the base dissociation constant, Kb.

-

Principle: The electrical conductivity of the solution is directly related to the concentration and mobility of the charge-carrying ions (NH₄⁺ and OH⁻). By measuring conductivity, the degree of dissociation of NH₃ can be determined.[14][15]

-

Materials:

-

High-purity anhydrous ammonia or concentrated ammonia solution.

-

Deionized, CO₂-free water.

-

Calibrated conductivity meter and probe.

-

Class A volumetric flasks and pipettes.

-

Constant temperature water bath.

-

-

Procedure:

-

Preparation of CO₂-free water: Boil deionized water for 15-20 minutes and allow it to cool in a container with a soda-lime guard tube to prevent atmospheric CO₂ dissolution.

-

Stock Solution Preparation: Prepare a stock solution of ammonia (e.g., 0.1 M) by carefully diluting a concentrated solution or dissolving a known mass of anhydrous ammonia in the CO₂-free water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 0.05 M, 0.01 M, 0.005 M, 0.001 M).

-

Temperature Equilibration: Place the prepared solutions and a beaker of CO₂-free water (for blank measurement) in a constant temperature bath (e.g., 25.0 ± 0.1 °C) for at least 30 minutes.

-

Conductivity Measurement:

-

Calibrate the conductivity meter according to the manufacturer's instructions.

-

Rinse the probe with CO₂-free water and then with the sample to be measured.

-

Measure the conductivity (κ) of each diluted ammonia solution and the CO₂-free water blank. Subtract the blank conductivity from each sample reading.

-

-

-

Data Analysis:

-

Calculate Molar Conductivity (Λm):

-

Λm = κ / C, where κ is the corrected conductivity and C is the molar concentration of the ammonia solution.

-

-

Determine Degree of Dissociation (α):

-

α = Λm / Λm°, where Λm° is the limiting molar conductivity at infinite dilution. Λm° can be found from literature values for the individual ions (Λm° = λ°(NH₄⁺) + λ°(OH⁻)).

-

-

Calculate Equilibrium Concentrations:

-

[NH₄⁺] = [OH⁻] = αC

-

[NH₃] = C(1 - α)

-

-

Calculate Kb:

-

Kb = ([NH₄⁺][OH⁻]) / [NH₃] = (α²C) / (1 - α)

-

-

Protocol: Characterization via Raman Spectroscopy

-

Objective: To identify and analyze the vibrational modes of the different molecular species (NH₃, H₂O) and their hydrogen-bonded complexes in solution.

-

Principle: Raman spectroscopy detects the inelastic scattering of light from molecules, providing a "fingerprint" based on their specific vibrational modes. This allows for the study of species like hydrated NH₃ and the extensive hydrogen-bonding network within the solution.[16][17]

-

Materials:

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm).

-

Ammonia solutions of varying concentrations.

-

Quartz cuvettes.

-

-

Procedure:

-

Sample Preparation: Place the aqueous ammonia sample in a clean quartz cuvette.

-

Instrument Setup:

-

Power on the spectrometer and laser, allowing for stabilization.

-

Set the laser power, integration time, and number of accumulations to achieve a good signal-to-noise ratio.

-

-

Spectrum Acquisition:

-

Acquire a background spectrum of an empty cuvette and a reference spectrum of pure water.

-

Acquire the Raman spectrum of the ammonia solution over the desired wavenumber range (typically 2800-3800 cm⁻¹ for N-H and O-H stretching modes).

-

-

-

Data Analysis:

-

Background Subtraction: Subtract the background spectrum from the sample spectrum.

-

Spectral Analysis:

-

Compare the sample spectrum to the pure water reference.

-

Identify the characteristic N-H stretching bands of the NH₃ molecule (typically around 3300-3400 cm⁻¹).[18]

-

Analyze changes in the broad O-H stretching band of water (2800-3700 cm⁻¹) to infer information about the hydrogen-bonding interactions between ammonia and water molecules.[17]

-

Deconvolution of the complex O-H and N-H bands can be performed to semi-quantitatively assess the relative populations of different hydrogen-bonded species.

-

-

Logical Relationships of Species in Solution

To avoid ambiguity, it is crucial to understand the terminology used to describe the system. The following diagram illustrates the relationship between the common name ("Ammonium Hydroxide") and the actual chemical species present at equilibrium.

Conclusion

The equilibrium between ammonia, water, ammonium, and hydroxide is a cornerstone of weak base chemistry. For scientific and pharmaceutical applications, precision in both terminology and quantitative understanding is paramount. The system is accurately described as an aqueous solution of ammonia, where molecular NH₃ is the predominant species in a dynamic equilibrium with a small fraction of NH₄⁺ and OH⁻ ions. The term "ammonium hydroxide" should be understood as a historical synonym for this solution, not as a representation of a stable, discrete molecule. The experimental protocols of conductivity measurement and Raman spectroscopy provide robust methods for quantifying the equilibrium and probing the complex molecular interactions within the solution.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. Sciencemadness Discussion Board - NH3 (aq) or NH4OH - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. chemicals.co.uk [chemicals.co.uk]

- 7. quora.com [quora.com]

- 8. youtube.com [youtube.com]

- 9. byjus.com [byjus.com]

- 10. quora.com [quora.com]

- 11. Ammonia | NH3 | CID 222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Khan Academy [khanacademy.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. The Significance of Ammonia Measurement in Online Conductivity Analysis [boquinstrument.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Various states of water species in an anion exchange membrane characterized by Raman spectroscopy under controlled temperature and humidity - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03660J [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Aqueous Ammonia Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of aqueous ammonia solutions. The information is presented to support research, scientific analysis, and drug development applications where precise knowledge of this compound's behavior in aqueous media is critical.

Physical Properties

Aqueous ammonia, also known as ammonium hydroxide, is a solution of ammonia gas (NH₃) dissolved in water.[1][2] It is a clear, colorless liquid with a characteristic strong, pungent odor.[1][2] The concentration of commercially available aqueous ammonia can range from 5% to 30% by weight.[1][2]

Density

The density of aqueous ammonia solutions decreases as the concentration of dissolved ammonia increases.[3] The density is also temperature-dependent.

| Concentration (% w/w) | Temperature (°C) | Density (g/mL) |

| Saturated (~35.6%) | 15.6 | 0.88[3] |

| 10% | Room Temperature | ~0.975[4] |

| 2% - 3% | Room Temperature | ~0.980[4] |

| 29.4% (26° Baumé) | 15.6 | 0.8974[5] |

Boiling and Freezing Points

The boiling and freezing points of aqueous ammonia solutions are concentration-dependent. As the concentration of ammonia increases, the boiling point generally decreases, and the freezing point is depressed.

| Concentration (% w/w) | Boiling Point (°C) | Freezing Point (°C) |

| 5% | 38.8[1] | - |

| 10% | 135.5 °F (~57.5 °C)[2][4] | -57.5[1] |

| 25% | 99.9 °F (~37.7 °C)[2] | -56.5[1] |

| 30% | 117.7[1] | - |

| 29.4% (26° Baumé) | - | ~ -110 °F (~ -79 °C)[5] |

Vapor Pressure

Aqueous ammonia solutions have a significant vapor pressure that varies with temperature and concentration.[5] At ambient temperatures, a 26° Baumé (29.4%) solution has a vapor pressure that is approximately equal to atmospheric pressure.[5] Due to its volatility, aqueous ammonia should be stored in a closed, cool container to prevent the loss of ammonia gas and a reduction in the solution's strength.[5]

Viscosity

The viscosity of aqueous ammonia solutions is a function of both concentration and temperature. Generally, viscosity decreases with increasing temperature.

Note: Specific viscosity values across a wide range of concentrations and temperatures require specialized measurements. For detailed modeling, empirical models have been developed to reproduce experimental viscosity data with deviations typically below 9.4%.[6]

Chemical Properties

Basicity and pH

Aqueous ammonia is a weak base. In solution, a small fraction of the dissolved ammonia molecules react with water in an equilibrium to produce ammonium (NH₄⁺) and hydroxide (OH⁻) ions.[3] This equilibrium is what confers the basic properties to the solution.

NH₃ + H₂O ⇌ NH₄⁺ + OH⁻

The pH of aqueous ammonia solutions varies with concentration, typically ranging from 11 to 12.5.[2]

| Concentration (% w/w) | pH |

| 1% | 11.7[5] |

| 5% | 12.2[5] |

| 10% | 12.4[5] |

| 30% | 13.5[5] |

The base ionization constant (Kb) for this equilibrium is 1.77 x 10⁻⁵ at 25 °C.[3] In a 1 M ammonia solution, approximately 0.42% of the ammonia is converted to the ammonium ion, resulting in a pH of about 11.63.[3]

Solubility

Ammonia is highly soluble in water, and this solubility decreases as the temperature of the solvent increases.[3] A saturated solution at 15.6 °C contains 35.6% ammonia by mass and has a molarity of approximately 18 mol/L.[3]

Corrosivity

Aqueous ammonia is corrosive to several metals, including copper, copper alloys, aluminum alloys, and galvanized surfaces.[5] Therefore, only materials like iron and steel are recommended for containers and fittings.

Experimental Protocols

Determination of pH

Methodology:

-

Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 7 and pH 10) according to the manufacturer's instructions.

-

Sample Preparation: Obtain a representative sample of the aqueous ammonia solution. If the solution has been stored, ensure it is well-mixed.

-

Electrode Rinsing: Thoroughly rinse the pH electrode with deionized water to remove any contaminants from previous measurements.

-

Measurement: Immerse the pH electrode into the ammonia solution, ensuring the electrode bulb is fully submerged.

-

Stabilization and Reading: Gently stir the solution and allow the pH reading to stabilize. Record the final pH value displayed on the meter.

-

Post-Measurement Cleaning: After the measurement is complete, remove the electrode and rinse it thoroughly with deionized water.

Determination of Density

Methodology:

-

Instrument: A hydrometer or a digital density meter can be used.

-

Sample Preparation: Bring the aqueous ammonia solution to a known, stable temperature. Due to the volatility of ammonia, it is crucial to minimize exposure to the atmosphere to prevent changes in concentration.

-

Measurement with Hydrometer:

-

Carefully place the hydrometer into the solution, ensuring it floats freely without touching the sides of the container.

-

Read the density value from the scale on the hydrometer at the point where the liquid surface meets the stem.

-

Simultaneously measure the temperature of the solution.

-

-

Measurement with Digital Density Meter:

-

Calibrate the instrument with deionized water.

-

Inject the aqueous ammonia sample into the measurement cell.

-

The instrument will provide a direct reading of the density at the measured temperature.

-

-

Data Correction: If necessary, use standard tables to correct the density reading to a reference temperature.

Determination of Viscosity

Methodology:

-

Instrument: A rheometer, such as a concentric cylinder or cone-and-plate rheometer, is suitable for measuring the viscosity of aqueous ammonia solutions.

-

Temperature Control: Use a temperature-controlled sample holder to maintain the desired measurement temperature.

-

Sample Loading: Carefully load the aqueous ammonia sample into the rheometer's measurement geometry, minimizing air bubbles.

-

Measurement:

-

Apply a controlled shear rate or shear stress to the sample.

-

The instrument measures the resulting shear stress or shear rate, respectively.

-

The viscosity is calculated from the ratio of shear stress to shear rate.

-

-

Data Acquisition: Record the viscosity values at various shear rates to assess the Newtonian or non-Newtonian behavior of the solution.

Visualizations

Caption: Chemical equilibrium of ammonia in aqueous solution.

Caption: Workflow for determining ammonia concentration by titration.

References

- 1. How to measure ammonia pH? Q&A | NBCHAO [en1.nbchao.com]

- 2. coastalammonia.com [coastalammonia.com]

- 3. "An Investigation of Refractive Index of Solutions of Ammonia and Water" by Effendy Arif [digitalcommons.odu.edu]

- 4. ammoniagas.com [ammoniagas.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

The Dual Role of Azane Hydrate in Inorganic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azane hydrate, colloquially known as ammonium hydroxide (NH₄OH), is a solution of ammonia (NH₃) in water. While the true species NH₄OH is difficult to isolate, the aqueous solution behaves as a quintessential weak base, establishing a dynamic equilibrium that is fundamental to its utility in inorganic chemistry.[1][2] This guide provides an in-depth exploration of the chemical principles, quantitative data, and experimental applications of azane hydrate, highlighting its dual function as both a precipitating and a complexing agent. Its precise control over pH and its reactivity make it an invaluable reagent in qualitative and quantitative inorganic analysis, synthesis of nanomaterials, and various industrial processes.[3]

Chemical Properties and Equilibrium

The basicity of an azane hydrate solution arises from the reaction of ammonia, a Lewis base, with water. Ammonia accepts a proton from a water molecule, leading to the formation of ammonium cations (NH₄⁺) and hydroxide anions (OH⁻).[1] This reaction is reversible and establishes an equilibrium in the solution.

Equilibrium Reaction: NH₃(aq) + H₂O(l) ⇌ NH₄⁺(aq) + OH⁻(aq)

Unlike strong bases such as sodium hydroxide, which ionize completely in water, azane hydrate is a weak base because the equilibrium lies significantly to the left.[4] This means that at any given moment, the majority of the dissolved ammonia exists as neutral NH₃ molecules, and only a small fraction is converted to ammonium and hydroxide ions.[4] For instance, in a 1 M ammonia solution, only about 0.42% of the ammonia is converted to the ammonium ion.[1] This partial ionization is the key to its utility, providing a controlled, limited concentration of hydroxide ions.

The strength of this weak base is quantified by its base dissociation constant (Kb), which is the equilibrium constant for the reaction above.

Base Dissociation Constant Expression: Kb = ([NH₄⁺][OH⁻]) / [NH₃]

The small value of Kb indicates that the equilibrium favors the reactants.

Quantitative Data Summary

The following tables summarize the key quantitative data for azane hydrate and the solubility of metal hydroxides frequently encountered in its applications.

Table 1: Base Dissociation Constant (pKb) of Aqueous Ammonia at Various Temperatures

| Temperature (°C) | Kb | pKb |

| 20 | 1.710 x 10⁻⁵ | 4.767 |

| 25 | 1.774 x 10⁻⁵ | 4.751 |

| 30 | 1.820 x 10⁻⁵ | 4.740 |

| Data sourced from the Handbook of Chemistry and Physics. |

Table 2: Solubility Product Constants (Ksp) of Selected Metal Hydroxides at 25°C

| Metal Hydroxide | Formula | Ksp |

| Aluminum Hydroxide | Al(OH)₃ | 1.9 x 10⁻³³[5] |

| Copper(II) Hydroxide | Cu(OH)₂ | 1.6 x 10⁻¹⁹[5] |

| Iron(II) Hydroxide | Fe(OH)₂ | 4.9 x 10⁻¹⁷[6] |

| Iron(III) Hydroxide | Fe(OH)₃ | 2.6 x 10⁻³⁹[6] |

| Zinc Hydroxide | Zn(OH)₂ | 4.5 x 10⁻¹⁷[5] |

| Note: Ksp values can vary slightly between sources. |

Role as a Precipitating Agent

The hydroxide ions produced in the azane hydrate equilibrium are instrumental in its function as a precipitating agent. When added to a solution containing metal cations, the OH⁻ ions react to form insoluble or sparingly soluble metal hydroxides, which precipitate out of the solution.[7] The limited concentration of OH⁻ allows for the selective precipitation of metal hydroxides with low solubility product constants (Ksp). This is a cornerstone of traditional qualitative inorganic analysis schemes for separating groups of cations.[7]

For example, cations like Fe³⁺ and Al³⁺ form hydroxides that are very insoluble and will precipitate from a solution with the low hydroxide concentration provided by azane hydrate.

Example Precipitation Reactions:

-

Fe³⁺(aq) + 3NH₃(aq) + 3H₂O(l) → Fe(OH)₃(s) (Reddish-brown precipitate) + 3NH₄⁺(aq)

-

Al³⁺(aq) + 3NH₃(aq) + 3H₂O(l) → Al(OH)₃(s) (White, gelatinous precipitate) + 3NH₄⁺(aq)

Role as a Complexing Agent

Beyond its role as a precipitant, azane hydrate acts as a complexing agent due to the presence of dissolved ammonia (NH₃) molecules, which are Lewis bases with a lone pair of electrons on the nitrogen atom. With certain transition metal cations, particularly those in the d-block, ammonia can act as a ligand, displacing water molecules coordinated to the metal ion to form soluble metal ammine complexes.[5]

This property is often observed when an excess of azane hydrate is added. Initially, a metal hydroxide may precipitate, but it will redissolve upon the addition of more azane hydrate as the soluble ammine complex forms.[7]

Example Complexation Reactions:

-

Copper(II):

-

Initial Precipitation: Cu²⁺(aq) + 2OH⁻(aq) → Cu(OH)₂(s) (Pale blue precipitate)

-

Complex Formation (in excess NH₃): Cu(OH)₂(s) + 4NH₃(aq) → [Cu(NH₃)₄]²⁺(aq) (Deep blue solution) + 2OH⁻(aq)

-

-

Zinc(II):

-

Initial Precipitation: Zn²⁺(aq) + 2OH⁻(aq) → Zn(OH)₂(s) (White precipitate)

-

Complex Formation (in excess NH₃): Zn(OH)₂(s) + 4NH₃(aq) → [Zn(NH₃)₄]²⁺(aq) (Colorless solution) + 2OH⁻(aq)

-

This differential behavior—the ability of some metal hydroxides (like Zn(OH)₂) to redissolve in excess ammonia while others (like Fe(OH)₃) do not—is a powerful tool for separation and identification in qualitative analysis.

Experimental Protocols

Protocol for Qualitative Analysis of a Mixture Containing Fe³⁺, Cu²⁺, and Zn²⁺

Objective: To separate and identify the cations Fe³⁺, Cu²⁺, and Zn²⁺ in an aqueous sample using azane hydrate.

Materials:

-

Test tubes and rack

-

Centrifuge

-

Droppers or pipettes

-

Sample solution containing a mixture of Fe³⁺, Cu²⁺, and Zn²⁺ salts

-

6 M Azane Hydrate (Ammonium Hydroxide) solution

-

6 M Hydrochloric Acid (HCl)

-

0.1 M Potassium Thiocyanate (KSCN) solution

Methodology:

-

Initial Precipitation:

-

Place approximately 1 mL (20 drops) of the sample solution into a clean test tube.

-

Add 6 M azane hydrate solution dropwise, mixing after each drop, until the solution is basic (test with litmus paper). Continue adding a few more drops.

-

Observe the formation of precipitates. A reddish-brown precipitate (Fe(OH)₃) and a blue precipitate (Cu(OH)₂) will form, while zinc initially precipitates as white Zn(OH)₂.

-

-

Separation of Iron(III) Hydroxide:

-

Add an excess of 6 M azane hydrate solution (approximately 1-2 mL) to the test tube from Step 1. Mix thoroughly.

-

The Cu(OH)₂ and Zn(OH)₂ precipitates will dissolve to form the deep blue [Cu(NH₃)₄]²⁺ and colorless [Zn(NH₃)₄]²⁺ complexes, respectively. The reddish-brown Fe(OH)₃ precipitate will remain insoluble.

-

Centrifuge the mixture to pellet the solid Fe(OH)₃.

-

Carefully decant the supernatant (the clear liquid containing the copper and zinc complexes) into a new, labeled test tube for Step 3.

-

-

Confirmation of Iron(III):

-

Wash the Fe(OH)₃ pellet from Step 2 with deionized water, centrifuge, and discard the wash water.

-

Add 6 M HCl dropwise to the pellet until it dissolves completely.

-

To the resulting solution, add 1-2 drops of 0.1 M KSCN solution. The formation of a blood-red solution confirms the presence of Fe³⁺.

-

-

Identification of Copper(II):

-

Observe the supernatant collected in Step 2. A deep blue color is a strong indication of the presence of the [Cu(NH₃)₄]²⁺ complex, confirming the presence of Cu²⁺.

-

-

Identification of Zinc(II):

-

The presence of zinc is confirmed by its initial precipitation and subsequent dissolution in excess ammonia. The resulting solution from Step 2 will contain the colorless [Zn(NH₃)₄]²⁺ complex. Further specific tests for zinc can be performed on this solution if required.

-

Protocol for the Synthesis of Copper(II) Hydroxide

Objective: To synthesize solid copper(II) hydroxide using a precipitation reaction with azane hydrate.

Materials:

-

Beakers

-

Stirring rod

-

Filtration apparatus (Buchner funnel, filter paper, flask)

-

0.5 M Copper(II) Sulfate (CuSO₄) solution

-

2 M Azane Hydrate (Ammonium Hydroxide) solution

-

Deionized water

Methodology:

-

Pour 50 mL of 0.5 M CuSO₄ solution into a 250 mL beaker. The solution will be a characteristic light blue.

-

While stirring continuously, slowly add 2 M azane hydrate solution dropwise to the CuSO₄ solution.

-

A pale blue, gelatinous precipitate of copper(II) hydroxide, Cu(OH)₂, will begin to form immediately.

-

Continue adding the azane hydrate solution until the formation of the precipitate appears complete. Crucially, avoid adding a large excess , as this will cause the precipitate to redissolve and form the deep blue tetraamminecopper(II) complex. The ideal endpoint is when the supernatant liquid is nearly colorless.

-

Allow the precipitate to settle.

-

Set up the filtration apparatus. Wet the filter paper with deionized water.

-

Carefully pour the mixture through the filter to collect the Cu(OH)₂ precipitate.

-

Wash the precipitate on the filter paper with several small portions of deionized water to remove any soluble impurities.

-

Allow the solid to dry. The final product is a pale blue powder of copper(II) hydroxide.

Mandatory Visualizations

References

- 1. Ksp Table [owl.oit.umass.edu]

- 2. Solubility Product Constant Data Table [groups.chem.ubc.ca]

- 3. web.williams.edu [web.williams.edu]

- 4. docbrown.info [docbrown.info]

- 5. m.youtube.com [m.youtube.com]

- 6. Sciencemadness Discussion Board - Copper hydroxide synthesis question - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. kbcc.cuny.edu [kbcc.cuny.edu]

Discovery and history of ammonium hydroxide as a reagent.

An In-depth Technical Guide to the Discovery and History of Ammonium Hydroxide as a Reagent

Introduction

Ammonium hydroxide (NH₄OH), known more systematically as an aqueous solution of ammonia or aqua ammonia, is a cornerstone reagent in modern chemistry.[1][2] Its history is not the story of a single compound's isolation but rather a journey of evolving chemical understanding, from the initial discovery of a pungent gas to the nuanced comprehension of chemical equilibrium in solution. The very name "ammonium hydroxide" is a relic of early acid-base theories, as the molecular species NH₄OH is not isolable and exists in negligible amounts in solution.[3][4][5] The solution consists primarily of dissolved ammonia (NH₃) in water, with a small fraction existing as ammonium (NH₄⁺) and hydroxide (OH⁻) ions, which impart its characteristic basicity.[1][4] This guide provides a technical overview for researchers and drug development professionals on the discovery of its gaseous precursor, the elucidation of its chemical nature, and its establishment as an indispensable laboratory reagent.

The Discovery of "Alkaline Air" (Ammonia)

The story of ammonium hydroxide begins with the isolation of its constituent solute, ammonia gas. The English chemist and natural philosopher Joseph Priestley is credited with the first isolation and characterization of this gas in 1773.[6][7] Operating under the phlogiston theory, Priestley referred to the gas as "alkaline air" due to its basic properties and gaseous nature.[6][7] His success stemmed from his ingenious development of the pneumatic trough, which he modified to use mercury instead of water as the collection liquid.[7] This adaptation was crucial, as it allowed him to isolate gases that are highly soluble in water, such as ammonia.[7]

Experimental Protocol: Priestley's Isolation of "Alkaline Air" (1773)

Joseph Priestley's method involved the reaction of 'sal ammoniac' (ammonium chloride) with 'spirit of salt' (a crude form of hydrochloric acid) or other acidic substances, followed by heating.

-

Reactants:

-

Sal Ammoniac (Ammonium Chloride, NH₄Cl)

-

Spirit of Salt (Hydrochloric Acid, HCl) or slaked lime (calcium hydroxide).

-

-

Apparatus:

-

A glass flask or retort for heating the reactants.

-

A delivery tube.

-

A pneumatic trough filled with mercury (not water).

-

Gas collection jars.

-

-

Procedure:

-

The solid reactants were placed in the flask.

-

Upon gentle heating, a gas was evolved.

-

This gas was directed via the delivery tube into the pneumatic trough.

-

The gas displaced the mercury in an inverted collection jar, allowing for the capture of the water-soluble "alkaline air."

-

Priestley then subjected the collected gas to various tests, noting its pungent odor, its alkaline nature (turning litmus paper red), and its high solubility in water.

-

From "Air" to Compound: Elucidating the Composition

The Ammonia-Water System and the "Ammonium Hydroxide" Construct

The term "ammonium hydroxide" arose from the influential theory of electrolytic dissociation proposed by Svante Arrhenius in the 1880s.[5] The Arrhenius definition required a base to be a compound that dissociates in water to produce hydroxide (OH⁻) ions.[5] To explain the basicity of aqueous ammonia, the existence of the molecular species NH₄OH was postulated, which would then dissociate into NH₄⁺ and OH⁻.[5]

However, ammonium hydroxide has never been isolated as a pure substance.[1][3] Modern understanding, based on the Brønsted-Lowry theory of acids and bases, describes the system as a chemical equilibrium.[5] When ammonia gas dissolves in water, it acts as a Brønsted-Lowry base, accepting a proton (H⁺) from a water molecule, which acts as an acid. This proton transfer results in the formation of ammonium and hydroxide ions.[13]

NH₃ + H₂O ⇌ NH₄⁺ + OH⁻

The equilibrium lies far to the left; in a 1 M ammonia solution, only about 0.42% of the ammonia is converted to the ammonium ion.[13] This equilibrium is the true source of the solution's basicity and reactivity as a reagent.

Properties and Preparation

Historically, ammonia was obtained by the dry distillation of nitrogenous vegetable and animal products.[14] The modern preparation of ammonium hydroxide is straightforward: anhydrous ammonia gas, produced predominantly via the Haber-Bosch process, is dissolved in purified water.[15][16][17] This is an exothermic process that is typically done under controlled temperature conditions.[17] Commercial grades are often sold by Baumé specific gravity scale, with 26° Baumé corresponding to about 29.4% ammonia by weight.[15]

Table 1: Physical and Chemical Properties of Ammonium Hydroxide Solutions

| Property | Value | Concentration/Conditions |

| Molar Mass | 35.05 g/mol | (as NH₄OH)[3][13] |

| Appearance | Colorless liquid | All concentrations[3][18] |

| Odor | Strong, pungent, suffocating | All concentrations[18] |

| Density | 0.91 g/cm³ | 25% w/w solution[13] |

| 0.88 g/cm³ | 35% w/w solution (saturated at 15.6 °C)[2][13] | |

| Melting Point | -57.5 °C | 25% solution[3] |

| Boiling Point | ~38 °C | 25% solution[3] |

| Solubility in Water | Miscible | [1] |

| pH | ~11.6 | 1.0 N solution[18] |

| ~11.1 | 0.1 N solution[18] | |

| Dissociation Constant (Kb) | 1.774 x 10⁻⁵ | at 25 °C[19] |

Historical Use as a Reagent

Soon after its characterization, aqueous ammonia became a vital reagent in analytical chemistry. Its properties as a weak base and a complexing agent made it invaluable for the separation and identification of metal ions.

-

As a Weak Base: It is used to precipitate insoluble metal hydroxides (e.g., Fe(OH)₃, Al(OH)₃) from a solution containing a mixture of cations. Because it is a weak base, its hydroxide concentration can be controlled by the addition of ammonium chloride (a common ion effect), allowing for the selective precipitation of certain hydroxides while others remain in solution.

-

As a Complexing Agent: Aqueous ammonia forms distinctively colored soluble complex ions with certain transition metals. A classic example is the reaction with copper(II) ions, where an initial pale blue precipitate of copper(II) hydroxide dissolves in excess ammonia to form the deep blue tetraamminecopper(II) complex ion, [Cu(NH₃)₄]²⁺.[2][20] This reaction serves as a sensitive test for the presence of Cu²⁺ ions.

Experimental Protocol: Test for Copper(II) Ions

-

Objective: To qualitatively identify the presence of copper(II) ions in a sample solution.

-

Reagents:

-

Test solution (e.g., aqueous copper(II) sulfate, CuSO₄).

-

Ammonium hydroxide solution (e.g., 2 M).

-

-

Procedure:

-

Place approximately 2 mL of the test solution into a test tube.

-

Add the ammonium hydroxide solution dropwise, shaking after each addition.

-

Observation 1: A pale blue precipitate of copper(II) hydroxide, Cu(OH)₂, forms.

-

Cu²⁺(aq) + 2OH⁻(aq) → Cu(OH)₂(s)

-

-

Continue adding excess ammonium hydroxide solution.

-

Observation 2: The precipitate dissolves, and the solution turns a deep, intense blue color.

-

Cu(OH)₂(s) + 4NH₃(aq) → [Cu(NH₃)₄]²⁺(aq) + 2OH⁻(aq)

-

-

The formation of this deep blue solution is a positive test for copper(II).

-

Conclusion

The history of ammonium hydroxide is a microcosm of the development of chemistry itself. It tracks the progression from empirical observation (Priestley's "alkaline air") to fundamental compositional analysis (Berthollet), and through the evolution of major chemical theories (Arrhenius to Brønsted-Lowry). While the name "ammonium hydroxide" persists, particularly in commercial contexts, the modern scientist understands it not as a discrete molecule but as the dynamic and reactive equilibrium of ammonia in water. This understanding is critical for its continued and precise application in research, analysis, and development, cementing its status as a fundamental reagent born from over two centuries of chemical inquiry.

References

- 1. chemicals.co.uk [chemicals.co.uk]

- 2. Ammonia solution - Wikipedia [en.wikipedia.org]

- 3. Ammonium Hydroxide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 4. Ammonium hydroxide | Formula, Use, Properties, & Facts | Britannica [britannica.com]

- 5. acid base - Ammonium Hydroxide Name - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. journals.physiology.org [journals.physiology.org]